![molecular formula C18H24N6O2 B5569010 N-(3-methoxyphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5569010.png)
N-(3-methoxyphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea
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Description
N-(3-methoxyphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea, also known as MP-10, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. MP-10 is a potent inhibitor of several kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3).
Scientific Research Applications
Antibacterial Activity
N-(3-methoxyphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea and its derivatives have been explored for their antibacterial properties. For instance, Zhi et al. (2005) synthesized and screened various derivatives for their capacity to inhibit bacterial DNA polymerase IIIC and the growth of Gram-positive bacteria. These compounds showed potent antibacterial activity against Gram-positive organisms in culture (Zhi et al., 2005).
Antiparkinsonian and Neuroprotective Properties
The compound and its derivatives have been studied for their potential antiparkinsonian activity. Azam et al. (2009) synthesized derivatives and evaluated their antiparkinsonian activity in mice. Some of these compounds demonstrated significant antiparkinsonian activity and neuroprotective properties (Azam et al., 2009).
Catalysis in Chemical Synthesis
The compound is also used in catalysis for chemical synthesis. Ni Shu-jing (2004) reported the synthesis of a pyrimidin-2(1H)-one derivative using a related compound in the presence of a strong acidic ion-exchange membrane (Ni Shu-jing, 2004).
Studies on Pyrimidine Derivatives
Research into pyrimidine derivatives, closely related to the compound , has been conducted. Yamanaka et al. (1979) explored the reaction of 4-alkoxypyrimidine 1-oxides with phenyl isocyanate and phenyl isothiocyanate, leading to various pyrimidine derivatives (Yamanaka et al., 1979).
Environmental Degradation Studies
Research has also been conducted on the environmental degradation of related compounds. Sharma et al. (2012) studied the degradation of chlorimuron-ethyl, a compound structurally similar to the one , by Aspergillus niger in soil, highlighting the environmental impact and degradation pathways of such compounds (Sharma et al., 2012).
properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-26-15-6-4-5-14(11-15)23-18(25)20-8-7-19-16-12-17(22-13-21-16)24-9-2-3-10-24/h4-6,11-13H,2-3,7-10H2,1H3,(H,19,21,22)(H2,20,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWZIRBBFHRWEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCCNC2=CC(=NC=N2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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